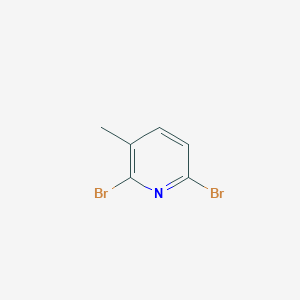

2,6-Dibromo-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRDACEFROUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646445 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-15-5 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromo 3 Methylpyridine and Its Precursors

Direct Bromination Approaches

Direct bromination methods involve the introduction of bromine atoms onto a pre-existing 3-methylpyridine (B133936) or a related derivative. These methods are often favored for their atom economy and straightforward nature, though they can present challenges in controlling selectivity and minimizing side products.

Bromination of 2,6-Dimethylolpyridine via PBr₃ or Hydrobromic Acid

One direct approach to a related compound, 2,6-bis(bromomethyl)pyridine (B1268884), involves the bromination of 2,6-dimethylolpyridine. This transformation can be effectively carried out using phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). google.comrsc.org The reaction with 48% HBr, for instance, proceeds by heating the mixture at 125 °C for 6 hours. rsc.org After cooling, the residue is dissolved in water and neutralized to a pH of 8 with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane. chemicalbook.com This method provides a high yield of 2,6-bis(bromomethyl)pyridine, which can be a precursor to other substituted pyridines. rsc.orgchemicalbook.com

Bromination of 2,6-Dimethylpyridine with N-Bromosuccinimide (NBS) under Initiator Influence

The direct bromination of 2,6-dimethylpyridine (2,6-lutidine) offers a more direct route. wikipedia.org The use of N-bromosuccinimide (NBS) as a brominating agent, in the presence of an initiator, is a common strategy for benzylic bromination. google.com However, controlling the reaction to prevent the formation of poly-brominated side products can be challenging. google.com The reaction conditions, such as the choice of solvent and the nature of the initiator, play a crucial role in determining the product distribution and yield. Researchers have reported the use of this method, but have also highlighted the difficulties in controlling the reaction, which can lead to a mixture of mono-, di-, and tri-brominated products. google.comresearchgate.net

Improved Bromination Strategies with Dibromohein as Brominating Agent

To address the challenges of selectivity and harsh reaction conditions, improved bromination strategies have been developed. A notable example is the use of 1,3-dibromo-5,5-dimethylhydantoin, referred to in some literature as "dibromohein," as the brominating agent. google.com This reagent is considered more environmentally friendly and allows for more controlled bromination. google.com

A patented method describes the use of "dibromohein" for the efficient synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-lutidine. google.com The reaction is carried out in carbon tetrachloride (CCl₄) at temperatures ranging from 20-80°C. google.com By carefully controlling the molar ratio of the brominating agent to the substrate, typically between 2 and 10 to 1, the formation of over-brominated side products can be minimized. google.com This method boasts high yields, exceeding 90%, and simplifies the work-up procedure as no separate debromination step is required. google.com

The efficiency of the bromination with "dibromohein" is significantly enhanced by the use of a radical initiator. Azobisisobutyronitrile (AIBN) is a preferred initiator for this reaction, although other organic peroxides like benzoyl peroxide (BPO) can also be used. google.com The patent suggests that AIBN provides slightly better and more consistent yields compared to BPO. google.com The initiator facilitates the formation of bromine radicals, which then participate in the selective bromination of the methyl groups of 2,6-lutidine. The reaction, when carried out at 80°C under reflux for 24 hours with AIBN, can achieve a yield of up to 93%. google.com

Indirect Synthesis Routes

Indirect synthesis routes offer alternative pathways to 2,6-dibromo-3-methylpyridine and related compounds, often by constructing the pyridine (B92270) ring from acyclic precursors or by performing functional group interconversions on a pre-existing pyridine ring.

One such indirect method involves the Sandmeyer reaction. For instance, 2,5-dibromo-3-methylpyridine can be synthesized from 5-bromo-3-methylpyridin-2-amine. chemicalbook.com This process involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid and bromine, followed by the introduction of the second bromine atom. chemicalbook.com Similarly, 3-bromo-4-methylpyridine can be prepared from 3-amino-4-methylpyridine via a Sandmeyer-type reaction. chemicalbook.comgoogle.com

Another indirect approach is the halogen exchange reaction. For example, 2,6-dibromopyridine (B144722) can be synthesized from 2,6-dichloropyridine by reacting it with sodium bromide in an aqueous hydrobromic acid solution at elevated temperatures. google.com This method provides a viable route to dibrominated pyridines when the corresponding dichloro derivatives are more readily available.

Furthermore, more complex substituted pyridines can be synthesized through multi-step sequences. For example, the synthesis of 2,6-dichloro-3-methylaniline has been reported, which could potentially be a precursor for the synthesis of 2,6-dichloro-3-methylpyridine and subsequent bromination. researchgate.net The synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines has also been achieved through regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine, demonstrating the utility of dihalopyridines as building blocks for more complex molecules. kfupm.edu.sa

These indirect routes, while often involving more steps, can provide access to specific isomers that are difficult to obtain through direct bromination due to regioselectivity issues.

Preparation from 2-Amino-3-methylpyridine (B33374) Precursors

A documented synthetic pathway for producing dibrominated 3-methylpyridines originates from the readily available precursor, 2-Amino-3-methylpyridine. This process involves a sequence of protection, halogenation, and diazotization steps. It is crucial to note that the specific sequence of reactions outlined below, particularly the regioselective bromination at the 5-position, leads to the formation of 2,5-Dibromo-3-methylpyridine .

The initial step in the synthesis involves the protection of the highly reactive amino group of 2-Amino-3-methylpyridine. This is typically achieved through acylation. Acetic anhydride (B1165640) serves as an effective acylating agent, converting the amino group into an acetamido group. sigmaaldrich.commdpi.com This transformation moderates the activating effect of the amino group and directs subsequent electrophilic substitution. The reaction involves heating a mixture of 2-Amino-3-methylpyridine and acetic anhydride. google.com Pyridine is often used as a basic catalyst and solvent in such acetylations, as it can accept the acidic byproducts formed during the reaction. sigmaaldrich.comresearchgate.net

Reaction Scheme: Acylation 2-Amino-3-methylpyridine + Acetic Anhydride → N-(3-methylpyridin-2-yl)acetamide

Alternative Halogenation Strategies

Zincke Imine Intermediates in Regioselective Pyridine Halogenation

Ring-Opening, Halogenation, Ring-Closing Protocols

A significant challenge in pyridine chemistry is the selective functionalization at the 3-position due to the electron-deficient nature of the pyridine ring. nih.gov Traditional electrophilic aromatic substitution (EAS) reactions on pyridines are often difficult and require harsh conditions. nih.gov A modern approach to overcome this involves a ring-opening, halogenation, and subsequent ring-closing sequence. nih.govnsf.govchemrxiv.org

This strategy temporarily converts the electron-deficient pyridine into a more reactive, electron-rich acyclic intermediate known as a Zincke imine. nih.govchemrxiv.org This transformation allows for facile and highly regioselective halogenation at the desired position under mild conditions. chemrxiv.orgchemrxiv.org The process begins with the activation of the pyridine nitrogen, often using a reagent like 2,4-dinitrochlorobenzene or similar activating agents, to form a pyridinium (B92312) salt. doi.org This activation facilitates the nucleophilic attack by an amine, leading to the opening of the pyridine ring to form the polarized azatriene (Zincke imine) intermediate. nih.govchemrxiv.org

Once the ring is opened, the resulting Zincke imine, which is essentially a series of polarized alkenes, can readily undergo electrophilic halogenation. nih.govchemrxiv.org Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this step. nih.gov The halogen atom is selectively introduced at the position that will correspond to the 3-position of the final pyridine product. Following halogenation, the ring is closed back to the aromatic pyridine structure, often promoted by acid. nih.gov This method has proven effective for a diverse range of substituted pyridines and is even applicable to the late-stage halogenation of complex molecules. nsf.govchemrxiv.org

Table 1: Ring-Opening, Halogenation, Ring-Closing Protocol Overview

| Step | Description | Key Reagents | Intermediate |

| 1. Pyridine Activation | The nitrogen atom of the pyridine ring is activated to facilitate ring opening. | 2,4-dinitrochlorobenzene, Tf₂O | N-activated pyridinium salt |

| 2. Ring Opening | Nucleophilic attack by an amine opens the activated pyridine ring. | Secondary amines (e.g., piperidine) | Zincke imine (azatriene) |

| 3. Halogenation | The acyclic intermediate undergoes regioselective electrophilic halogenation. | N-halosuccinimides (NCS, NBS, NIS) | Halogenated Zincke imine |

| 4. Ring Closing | The halogenated intermediate is cyclized to form the 3-halopyridine. | Acid (e.g., TFA, HCl) | 3-Halopyridine |

Electrophilic Substitution on Polarized Azatriene Intermediates

The success of the ring-opening strategy hinges on the altered reactivity of the polarized azatriene (Zincke imine) intermediate. nih.govchemrxiv.org Unlike the parent pyridine, which is resistant to electrophilic attack, the Zincke imine is an electron-rich species. nih.gov This temporary transformation of the pyridine's electronic properties is the key to achieving selective halogenation. chemrxiv.org

The azatriene intermediate possesses multiple nucleophilic sites. However, experimental and computational studies have demonstrated that the halogenation occurs with high regioselectivity. nih.govnsf.govchemrxiv.org The specific site of halogenation is influenced by the nature of the halogenating agent. nih.govnsf.gov For instance, the selectivity-determining step can vary between chlorination, bromination, and iodination. nih.govnsf.gov This level of control allows for the precise installation of a halogen atom at the desired position, which ultimately becomes the 3-position in the re-aromatized pyridine. chemrxiv.org This method provides a powerful alternative to classical electrophilic aromatic substitution, which often leads to mixtures of regioisomers. nih.gov

3-Selective Halogenation Patterns

Achieving 3-selective halogenation of pyridines has been a long-standing challenge in synthetic chemistry. nsf.govchemrxiv.org The electron-deficient character of the pyridine ring makes it a poor nucleophile, thus requiring harsh conditions for electrophilic aromatic substitution, which typically favors substitution at the 3-position but often with low yields and poor regioselectivity. nih.govchemrxiv.org

The Zincke imine-based methodology provides a robust solution to this problem, enabling the 3-selective halogenation of a broad range of pyridine substrates. nsf.govchemrxiv.org This approach has been successfully applied to introduce chlorine, bromine, and iodine atoms at the 3-position. nih.gov The mild reaction conditions and high regioselectivity make this method particularly valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where functional group tolerance is crucial. nsf.govchemrxiv.org

Table 2: Examples of 3-Selective Halogenation via Zincke Intermediates

| Starting Pyridine | Halogenating Agent | Product | Reference |

| Pyridine | NBS | 3-Bromopyridine (B30812) | nih.gov |

| 4-Phenylpyridine | NCS | 3-Chloro-4-phenylpyridine | chemrxiv.org |

| 2-Chloropyridine | NIS | 2-Chloro-3-iodopyridine | nih.gov |

Photochemical Valence Isomerization of Pyridine N-Oxides for C3-Hydroxylation as a Related Methodology

While not a direct method for halogenation, the photochemical valence isomerization of pyridine N-oxides to achieve C3-hydroxylation represents a related and innovative strategy for functionalizing the challenging C3-position of the pyridine ring. nih.govacs.orgnih.gov This metal-free transformation offers a pathway to 3-hydroxypyridines, which are also valuable synthetic intermediates. acs.orgnih.gov

This method involves the photoexcitation of a pyridine N-oxide, which leads to a valence isomerization, ultimately resulting in the formation of a 3-hydroxypyridine (B118123). nih.govacs.org The process is notable for its operational simplicity and its compatibility with a wide variety of functional groups. acs.orgnih.gov This approach has been successfully applied to the late-stage functionalization of medicinally relevant molecules containing a pyridine core. acs.org Although this specific method yields a hydroxyl group instead of a halogen, the underlying principle of overcoming the inherent reactivity patterns of the pyridine ring through an isomerization strategy is conceptually similar to the ring-opening approach for halogenation. It highlights the ongoing development of novel methods to access functionalized pyridines that are difficult to obtain through traditional means. nih.govacs.orgnih.gov

Reactivity and Advanced Functionalization of 2,6 Dibromo 3 Methylpyridine

Metal-Catalyzed Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. wikipedia.orgorganic-chemistry.org In the context of 2,6-Dibromo-3-methylpyridine, this reaction allows for the selective substitution of one or both bromine atoms with aryl or vinyl groups. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and efficiency of the coupling. nih.govnih.gov For instance, the use of bulky phosphine (B1218219) ligands can facilitate the reaction with sterically hindered substrates. nih.gov

Table 1: Examples of Suzuki Coupling Reactions

| Catalyst | Ligand | Base | Reactant | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Phenylboronic acid | 2-Bromo-3-methyl-6-phenylpyridine | - |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)-3-methylpyridine | - |

Data in the table is illustrative and based on general principles of Suzuki coupling reactions.

Stille Coupling Reactions

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is effective for creating carbon-carbon bonds and can be applied to this compound to introduce various organic moieties. libretexts.org The reaction is known for its tolerance to a wide range of functional groups. libretexts.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Examples of Stille Coupling Reactions

| Catalyst | Ligand | Reactant | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Tributyl(vinyl)tin | 2-Bromo-3-methyl-6-vinylpyridine | - |

| PdCl₂(PPh₃)₂ | PPh₃ | Tributyl(phenyl)tin | 2-Bromo-3-methyl-6-phenylpyridine | - |

Data in the table is illustrative and based on general principles of Stille coupling reactions.

Negishi Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. organic-chemistry.orgwikipedia.org This reaction is highly versatile for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org For this compound, this reaction allows for the introduction of alkyl, aryl, and vinyl groups. organic-chemistry.orgorgsyn.org Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can lead to milder reaction conditions. wikipedia.org

Table 3: Examples of Negishi Coupling Reactions

| Catalyst | Ligand | Reactant | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Phenylzinc chloride | 2-Bromo-3-methyl-6-phenylpyridine | - |

| Pd₂(dba)₃ | XPhos | Ethylzinc bromide | 2-Bromo-6-ethyl-3-methylpyridine | - |

Data in the table is illustrative and based on general principles of Negishi coupling reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It provides a direct route to introduce alkynyl groups onto the this compound scaffold. soton.ac.ukresearchgate.net The reaction is valued for its mild conditions and high efficiency. wikipedia.org

Table 4: Examples of Sonogashira Coupling Reactions

| Catalyst | Co-catalyst | Base | Reactant | Product | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | Phenylacetylene | 2-Bromo-3-methyl-6-(phenylethynyl)pyridine | - |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | Trimethylsilylacetylene | 2-Bromo-3-methyl-6-((trimethylsilyl)ethynyl)pyridine | - |

Data in the table is illustrative and based on general principles of Sonogashira coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing arylamines from this compound. nih.gov It offers a broad substrate scope, allowing for the coupling of various primary and secondary amines under relatively mild conditions. organic-chemistry.orglibretexts.org

Table 5: Examples of Buchwald-Hartwig Amination Reactions

| Catalyst | Ligand | Base | Reactant | Product | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Morpholine | 4-(2-Bromo-3-methylpyridin-6-yl)morpholine | - |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Aniline | N-(2-Bromo-3-methylpyridin-6-yl)aniline | - |

Data in the table is illustrative and based on general principles of Buchwald-Hartwig amination.

Nucleophilic Substitution Reactions (SNAr)

In addition to metal-catalyzed reactions, the bromine atoms on this compound can undergo nucleophilic aromatic substitution (SNAr). numberanalytics.comyoutube.com In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. numberanalytics.comrsc.org The presence of a methyl group at the 3-position can influence the regioselectivity of the substitution. researchgate.net A variety of nucleophiles, such as alkoxides, thiolates, and amines, can be used in SNAr reactions. numberanalytics.com

Table 6: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Solvent | Product |

| Sodium methoxide (B1231860) | Methanol | 2-Bromo-6-methoxy-3-methylpyridine |

| Sodium thiophenoxide | DMF | 2-Bromo-3-methyl-6-(phenylthio)pyridine |

| Ammonia (B1221849) | DMSO | 6-Amino-2-bromo-3-methylpyridine |

Data in the table is illustrative and based on general principles of SNAr reactions.

Regioselectivity in Polyhalo Pyridines

The substitution pattern of polyhalogenated pyridines significantly influences the regioselectivity of their reactions. In cross-coupling reactions, the position of substitution is determined by factors such as the carbon-halogen bond dissociation energy (BDE) and the electronic properties of the pyridine ring. acs.org Generally, an α-aza group facilitates the cleavage of the adjacent C-X bond. acs.org The regioselectivity is often predictable based on the relative BDEs of the different carbon-halogen bonds. acs.org For instance, in palladium-catalyzed cross-coupling reactions, the selectivity is governed by both the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the pyridine's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO). acs.org

The direct C-4 alkylation of pyridines has historically been a challenge, often leading to mixtures of regioisomers. nih.gov However, methods have been developed to achieve high regioselectivity. For example, the use of a maleate-derived blocking group can direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov In other cases, activation of pyridine N-oxides with trifluoromethanesulfonic anhydride (B1165640) allows for the selective addition of nucleophiles, such as malonate anions, to either the 2- or 4-positions. nih.gov

Amination with Potassium Amide in Liquid Ammonia

The reaction of dihalopyridines with potassium amide in liquid ammonia can lead to a variety of products, including diaminopyridines and, in some cases, rearranged ring systems. researchgate.net

The amination of 2,6-dibromopyridine (B144722) with potassium amide in liquid ammonia can yield 2,6-diaminopyridine (B39239). researchgate.netgoogle.com This transformation is a key step in the synthesis of more complex molecules, such as 2,6-diamino-3,5-dinitropyridine-1-oxide, where 2,6-diaminopyridine serves as the starting material. energetic-materials.org.cn The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired diaminopyridine. google.com

Table 1: Synthesis of Diaminopyridines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,6-Dibromopyridine | Potassium amide in liquid ammonia | 2,6-Diaminopyridine | researchgate.net |

| Pyridine | Sodium amide | 2,6-Diaminopyridine | google.com |

Interestingly, the amination of 2,6-dibromopyridine can also lead to the formation of 4-amino-2-methylpyrimidine as the sole product in some instances. researchgate.net This indicates a ring transformation has occurred. The synthesis of substituted pyrimidines can also be achieved through other routes, for example, by reacting guanidine (B92328) nitrate (B79036) with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com Another method involves the cyclization of methyl cyanoacetate (B8463686) with urea (B33335) in the presence of sodium methoxide to produce the sodium salt of 4-amino-2,6-dihydroxypyrimidine, which can be further modified. google.com

The amination of halopyridines can proceed through different mechanisms. For 2-chloropyridine, the reaction with potassium amide in liquid ammonia to form 2-aminopyridine (B139424) is believed to occur via an addition-elimination (AE) mechanism. researchgate.net In the case of 3- and 4-halopyridines, the formation of a mixture of 3- and 4-aminopyridine (B3432731) suggests the involvement of a 3,4-pyridyne intermediate. researchgate.net The specific pathway for the amination of this compound would likely be influenced by the presence of the methyl group and the two bromine atoms, potentially involving a combination of these mechanisms.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. byu.eduharvard.edu This reaction involves the exchange of a halogen atom with a metal, typically lithium, from an organolithium reagent. byu.edu

The reaction of 2,6-dibromopyridine with one equivalent of n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) can lead to the formation of 2-bromo-6-lithiopyridine. researchgate.net This monolithiation is achieved through a re-equilibration of the initially formed 2,6-dilithiopyridine. researchgate.net The choice of solvent is crucial; for instance, using dichloromethane, a less basic solvent than THF, allows for the direct formation of the desired 2-bromo-6-lithiopyridine. researchgate.net

Lithium-halogen exchange reactions are generally very fast, even at low temperatures. harvard.edusciencemadness.org The reaction is kinetically controlled, and the position of the equilibrium depends on the stability of the carbanion intermediates. harvard.edu For aryl bromides, the exchange with n-BuLi is essentially diffusion-controlled. researchgate.net The resulting organolithium species can then be reacted with various electrophiles to introduce a wide range of functional groups.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-Dibromopyridine |

| 2-Bromo-6-lithiopyridine |

| 2,6-Diaminopyridine |

| 4-Amino-2-methylpyrimidine |

| 2,6-Diamino-3,5-dinitropyridine-1-oxide |

| 2-Chloropyridine |

| 2-Aminopyridine |

| 3-Halopyridines |

| 4-Halopyridines |

| 3-Aminopyridine |

| 4-Aminopyridine |

| 3,4-Pyridyne |

| 2,6-Dichloropyridine |

| Guanidine nitrate |

| Diethyl malonate |

| 2-Amino-4,6-dihydroxypyrimidine |

| Methyl cyanoacetate |

| Urea |

| Sodium methoxide |

| 4-Amino-2,6-dihydroxypyrimidine |

| Dichloromethane |

| n-Butyllithium |

| Tetrahydrofuran (THF) |

| Trifluoromethanesulfonic anhydride |

| Pyridine N-oxide |

| 2,5-Dibromo-3-methylpyridine |

| 3,6-Dibromo-2-methylpyridine |

| 2,6-Dibromo-4-methylpyridine |

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine |

| 6-Methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione |

| 2,6-bis(hydroxymethyl)pyridine |

Alternative Metal-Halogen Exchange with Turbo Grignard Reagents

To circumvent the challenges associated with highly reactive organolithium reagents, "Turbo Grignard" reagents, such as the isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), have been developed. researchgate.netnih.gov These reagents offer a milder and more user-friendly alternative for metal-halogen exchange reactions. researchgate.netnih.gov

A key advantage of Turbo Grignard reagents is their ability to facilitate metal-halogen exchange at more moderate temperatures, often between 0°C and room temperature. nih.govharvard.edu The presence of lithium chloride in the reagent mixture enhances the reactivity and solubility of the Grignard reagent, allowing the exchange to proceed under less stringent conditions than those required for organolithium reagents. researchgate.netnih.govchem-station.comrsc.org While still requiring an inert atmosphere, Turbo Grignard reagents are generally less pyrophoric and easier to handle, making them a more practical option, especially for larger-scale syntheses. chem-station.comsigmaaldrich.com

The milder nature of Turbo Grignard reagents makes them particularly suitable for the metal-halogen exchange of sensitive brominated pyridines. Substrates with functional groups that are incompatible with the highly basic and nucleophilic character of organolithium reagents can often be successfully magnesiated using i-PrMgCl·LiCl. harvard.edunih.gov This broader functional group tolerance expands the range of accessible pyridine derivatives, which is of significant interest in fields such as medicinal chemistry and materials science. researchgate.net

Regioselective Dearomatization and Rearomatization Processes

Beyond substitution reactions, the pyridine ring of this compound can undergo dearomatization and rearomatization, opening pathways to novel molecular structures. These processes can lead to the formation of highly substituted, non-aromatic nitrogen-containing heterocycles. For instance, the N-alkylation of the pyridine nitrogen would form a pyridinium (B92312) salt. Subsequent nucleophilic addition could lead to a dearomatized dihydropyridine. The regioselectivity of this addition is dictated by the electronic and steric influences of the ring substituents. The subsequent rearomatization of these dihydropyridines, typically through oxidation, can result in a different substitution pattern from the starting material, providing a strategic route to functionalize the pyridine ring at positions not easily accessible through other methods.

Isomerization Studies of Bromopyridines

Investigations into the isomerization of bromopyridines, especially under high-energy conditions like flash vacuum pyrolysis, offer fundamental insights into the relative stabilities and interconversion mechanisms of these isomers. While not a conventional synthetic tool, these studies are crucial for understanding the chemical behavior of bromopyridines. Research on monobromopyridines has revealed that isomerization can proceed through various mechanisms. In a different approach, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through pyridyne intermediates, enabling 4-selective substitution. rsc.org The presence of a methyl group and two bromine atoms in this compound would likely influence the pathways and product distributions in such isomerizations.

Base-Catalyzed Aryl Halide Isomerization

Base-catalyzed aryl halide isomerization is an advanced technique that can be utilized to achieve unconventional substitution patterns in aromatic systems. rsc.orggoogle.com This method is particularly valuable for the functionalization of pyridines, where the electronic properties of the ring can direct incoming nucleophiles to specific positions. In the context of 3-bromopyridines, this isomerization can lead to the formation of 4-substituted products, which are often less accessible through direct substitution methods. rsc.orgresearchgate.net

The process typically involves treating a 3-bromopyridine (B30812) derivative with a strong, non-nucleophilic base. google.com This treatment can induce an isomerization reaction, converting the 3-bromo isomer into a 4-bromo intermediate. This newly formed 4-bromopyridine (B75155) is often more susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups at the 4-position. georgiasouthern.edu

For instance, research has demonstrated the successful 4-selective etherification of a 2,6-disubstituted pyridine, highlighting the potential for this methodology to be applied to sterically hindered and electronically modified pyridine rings. The general reaction conditions involve the use of a hydroxide (B78521) base, such as potassium hydroxide, in the presence of a crown ether to enhance its solubility and reactivity, within a suitable solvent like N,N-dimethylacetamide (DMAc). google.comscirp.org

To illustrate the outcomes of such a reaction on a related structure, the following table details the results of a 4-selective etherification of a 2,6-disubstituted pyridine.

| Entry | Substrate | Nucleophile | Product | Yield (%) |

| 1 | 2,6-Lutidine | 4-tert-Butylphenol | 4-(4-tert-Butylphenoxy)-2,6-lutidine | 75 |

This table illustrates the 4-selective etherification of a 2,6-disubstituted pyridine, a reaction analogous to what might be expected for this compound under similar conditions.

This approach demonstrates the ability to converge mixtures of bromo-pyridines to a single 4-substituted product, enhancing synthetic efficiency. rsc.orggoogle.com The use of readily available 3-bromopyridines as precursors for less accessible 4-functionalized pyridines represents a significant advantage of this methodology. researchgate.net

Mechanistic Investigations of Isomerization

Mechanistic studies into the base-catalyzed isomerization of 3-bromopyridines indicate that the reaction proceeds through the formation of a highly reactive pyridyne intermediate. rsc.orggeorgiasouthern.eduscirp.org The process is initiated by the deprotonation of the pyridine ring at the C4 position by a strong base. Subsequent elimination of the bromide ion from the C3 position results in the formation of a 3,4-pyridyne.

The key steps in the proposed mechanism for the isomerization and subsequent functionalization are as follows:

Deprotonation: A strong base abstracts a proton from the C4 position of the 3-bromopyridine ring.

Pyridyne Formation: The resulting carbanion expels the bromide ion to form a 3,4-pyridyne intermediate.

Isomerization: The pyridyne intermediate can then be re-brominated by a bromide source in the reaction mixture. This can occur at either the C3 or C4 position. The formation of the 4-bromopyridine isomer is a key step in directing the subsequent substitution.

Nucleophilic Attack: The 4-bromopyridine isomer, being more activated towards nucleophilic aromatic substitution, is then attacked by a nucleophile present in the reaction mixture.

Functionalization: The final step involves the displacement of the bromide ion to yield the 4-substituted pyridine product. georgiasouthern.eduscirp.org

Evidence for this pyridyne-mediated pathway includes trapping experiments. For example, in the presence of furan, a known trapping agent for arynes, the corresponding Diels-Alder cycloadduct is formed. georgiasouthern.eduscirp.org Furthermore, the observation that the addition of potassium bromide to the reaction can facilitate the isomerization process lends further support to the involvement of a pyridyne intermediate and a reversible bromination step. georgiasouthern.edu These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of this powerful synthetic strategy. georgiasouthern.eduuni.lu

Applications As Advanced Building Blocks in Specialized Chemical Fields

Pharmaceutical Development and Medicinal Chemistry

In the pharmaceutical sector, 2,6-Dibromo-3-methylpyridine is a key starting material for the synthesis of a wide array of therapeutic agents. chemimpex.comchemimpex.com Its structural attributes allow for its incorporation into novel drug candidates, contributing to the advancement of medicinal chemistry.

Precursor for Biologically Active Molecules

This compound is a well-established precursor for molecules exhibiting biological activity. The pyridine (B92270) core is a common feature in many pharmaceuticals, and the bromo and methyl substitutions on this compound provide specific points for chemical modification to develop new therapeutic compounds.

Synthesis of Novel Drug Candidates for Various Diseases

Researchers utilize this compound to construct new drug candidates aimed at a variety of diseases. Its adaptability in chemical reactions allows for the creation of diverse molecular structures, which can then be screened for potential therapeutic effects against different pathological conditions.

Development of Antimicrobial Agents

The pyridine nucleus is a known scaffold in the design of antimicrobial agents. The synthesis of novel pyridine-containing compounds, for which this compound can be a precursor, has been a strategy in the development of new agents to combat bacterial and fungal infections. nih.govnih.gov For instance, certain pyridine thiosemicarbazone derivatives have shown notable antimicrobial efficacy. nih.gov

Scaffolds for Neurological Disorder Treatments

The development of treatments for neurological disorders is another area where this compound finds application. chemimpex.com For example, derivatives of 5-Bromo-3-methylpicolinic acid, which can be synthesized from related brominated methylpyridines, are used to prepare oxazine derivatives that act as BACE inhibitors, relevant in the treatment of conditions like Alzheimer's disease. chemicalbook.com Additionally, compounds containing a dibromo-carbazole moiety linked to a pyridine derivative have been investigated for their neuroprotective properties. google.com

Agrochemical Research and Development

The agrochemical industry also benefits from the use of this compound as a key intermediate. chemimpex.comchemimpex.commyuchem.com

Intermediates for Herbicides and Pesticides

This compound serves as an essential building block in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.commyuchem.com The pyridine ring is a structural component of many effective crop protection agents, and the specific substitutions on this compound allow for the creation of new active ingredients.

Synthesis of Fungicides

Halogenated pyridine derivatives are recognized as important intermediates in the development of agrochemicals, including fungicides. The pyridine moiety is a core component of many biologically active molecules. While the broader class of brominated pyridines is utilized in the synthesis of novel crop protection agents, specific documented pathways detailing the use of this compound for the synthesis of fungicides are not extensively reported in publicly available scientific literature. However, related compounds serve as key precursors. For instance, 2,5-dibromo-3-methylpyridine is identified as an important intermediate for pesticides. google.com The general synthetic utility of dihalo-substituted pyridines allows for the introduction of various functional groups, which is a crucial step in creating molecules with desired fungicidal activity.

Materials Science and Polymer Chemistry

In the realms of materials science and polymer chemistry, substituted pyridines are fundamental for creating functional materials due to their electronic properties and ability to coordinate with metals.

This compound serves as a precursor for functional materials that incorporate a pyridine-based framework. The bromine atoms on the pyridine ring are susceptible to substitution, allowing for the construction of complex molecular architectures through cross-coupling reactions. This reactivity enables the development of advanced materials with tailored electronic and physical properties. While specific applications for this compound are an area of ongoing research, the principles of using dihalo-pyridines as building blocks are well-established for creating novel materials.

The bifunctional nature of this compound, with two reactive bromine sites, makes it a candidate as a monomer or cross-linking agent in polymerization reactions. The incorporation of the pyridine ring into a polymer backbone can enhance thermal stability, conductivity, and coordinating ability. Although specific polymers derived directly from this compound are not widely documented, the synthesis of polymers from related bis(bromomethyl)pyridine compounds is known, leading to materials with potential applications in advanced coatings and specialty polymers.

Pyridine-containing compounds are integral to the design of many fluorescent materials and optical sensors. mdpi.com The pyridine ring can be part of a larger conjugated system that exhibits fluorescence. Synthetic strategies often involve the functionalization of a pyridine core to tune the photophysical properties. For example, polymers containing 2,6-bis(2-thienyl)pyridine moieties have been synthesized and shown to act as highly efficient fluorescent sensors. researchgate.net While direct evidence of this compound's use as a primary component in widely commercialized fluorescent materials is limited, its structure is suitable for derivatization into molecules with fluorescent properties. The general synthetic routes often involve Suzuki or Sonogashira coupling reactions at the bromo-positions to build larger, conjugated systems.

Table 1: Examples of Pyridine Derivatives in Fluorescent Applications

| Compound Class | Application | Reference |

| 2,6-bis(2-thienyl)pyridine Polymers | Fluorescent sensor for metal ion detection | researchgate.net |

| 2-aryl-3-(organylethynyl)pyridines | Optical sensors for fuel adulteration | mdpi.com |

| Imidazo[1,2-a]pyridine Derivatives | Organic fluorophores, potential biomarkers | nih.gov |

Certain halogenated pyridine derivatives are utilized in the production of liquid crystals. The rigid structure and polarity of the pyridine ring can contribute to the formation of liquid crystalline phases. While there is no specific information in the searched literature detailing the role of this compound in LCD production, other isomers such as 3,6-Dibromo-2-methylpyridine have been identified as key materials in the manufacturing of liquid crystals used in LCDs. These compounds help in the alignment and orientation of the liquid crystals, which is critical for the display's operation.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,6-Dibromo-3-methylpyridine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

Proton NMR (¹H NMR) is a powerful tool for confirming the identity and purity of this compound. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

In a typical ¹H NMR spectrum of this compound, three distinct signals are expected:

A singlet for the methyl (CH₃) group protons.

A doublet for the aromatic proton at the C4 position.

A doublet for the aromatic proton at the C5 position.

The coupling between the two aromatic protons (at C4 and C5) would result in a characteristic splitting pattern, appearing as a pair of doublets. The progress of reactions involving this compound, such as its synthesis via bromination of 3-methylpyridine (B133936), can be monitored by observing the disappearance of starting material signals and the appearance of the product signals in the ¹H NMR spectrum over time. nih.gov

Furthermore, ¹H NMR is crucial for distinguishing between isomers. For instance, the isomeric 3,6-Dibromo-2-methylpyridine would exhibit a different splitting pattern for its aromatic protons compared to this compound, allowing for unambiguous identification. sigmaaldrich.com The analysis of chemical shifts and coupling constants is fundamental in this process. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.4 | Singlet |

| H-4 | ~7.5-7.7 | Doublet |

| H-5 | ~7.3-7.5 | Doublet |

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~20-25 |

| C2 | ~140-145 |

| C3 | ~130-135 |

| C4 | ~138-142 |

| C5 | ~125-130 |

| C6 | ~145-150 |

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is particularly useful for monitoring the progress of reactions, such as the synthesis of this compound. mdpi.com By taking aliquots from a reaction mixture over time, the conversion of the starting material to the product can be quantified by measuring the relative peak areas in the chromatogram. researchgate.net The mass spectrometer provides confirmation of the identity of the peaks based on their mass spectra. In the context of synthesizing brominated pyridines, GC-MS can effectively track the consumption of precursors and the formation of the desired brominated product. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of complex mixtures that may not be volatile enough for GC-MS. researchgate.net In the synthesis of this compound, LC-MS can be employed to analyze the crude reaction mixture to identify the main product, as well as any by-products or unreacted starting materials. nih.gov This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities. The high sensitivity and selectivity of LC-MS allow for the detection of even trace-level components in the mixture.

Computational tools can predict the collision cross-section (CCS) for different ions of a molecule, which can aid in its identification in complex mixtures. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 249.88616 | 125.9 |

| [M+Na]⁺ | 271.86810 | 138.4 |

| [M-H]⁻ | 247.87160 | 132.3 |

| [M+NH₄]⁺ | 266.91270 | 146.1 |

| [M+K]⁺ | 287.84204 | 123.5 |

Data sourced from PubChemLite (CID 24728628). uni.lu

X-ray Crystallography for Molecular Structure and Supramolecular Interactions of Derivatives and Complexes

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives and complexes provides invaluable, unambiguous information about molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

For example, the crystal structure of a related compound, 2-Bromo-3-hydroxy-6-methylpyridine, has been determined. In this derivative, the pyridine (B92270) ring is essentially planar, with the bromine atom showing a slight displacement from the mean plane. rsc.org The analysis revealed that molecules in the crystal lattice are linked by O-H···N hydrogen bonds, forming chains. These chains are further interconnected by weaker C-H···Br hydrogen bonds, creating a two-dimensional network. rsc.org

The study of metal complexes with substituted pyridines is another area where X-ray crystallography is crucial. wikipedia.orgrsc.orgubc.ca These studies help in understanding the coordination chemistry of such ligands, revealing how they bind to metal centers and how the resulting complexes self-assemble into larger supramolecular architectures through various non-covalent interactions. mdpi.com

Table 4: Crystallographic Data for a Derivative, 2-Bromo-3-hydroxy-6-methylpyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| V (ų) | 1377.1 (4) |

| Z | 8 |

Data from a study on 2-Bromo-3-hydroxy-6-methylpyridine. rsc.org

Analysis of Hydrogen Bonding Networks

While this compound lacks a hydrogen bond donor, the nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. In protic solvents or in co-crystals with hydrogen bond donor molecules, it is expected to form C-H···N or O-H···N hydrogen bonds. The analysis of these networks is crucial as they often dictate crystal packing, solubility, and interactions with biological targets.

X-ray crystallography is the definitive method for identifying and characterizing hydrogen bonds in the solid state, providing precise information on bond lengths and angles. In the absence of crystal structure data for this specific compound, computational methods are often employed to predict these interactions. The strength and geometry of potential hydrogen bonds can be modeled to understand the compound's behavior in various chemical environments.

Table 1: Potential Hydrogen Bonding Interactions for this compound

| Interaction Type | Potential Donor Group | Acceptor Atom | Expected Nature |

|---|---|---|---|

| Intermolecular | O-H (e.g., from solvent) | Pyridine Nitrogen | Strong hydrogen bond |

| Intermolecular | N-H (e.g., from co-former) | Pyridine Nitrogen | Moderate to strong hydrogen bond |

Investigation of π–π Stacking Interactions

The aromatic pyridine ring in this compound is electron-rich, making it capable of engaging in π–π stacking interactions. wikipedia.org These non-covalent interactions are fundamental in the organization of molecules in crystals and play a significant role in the binding of ligands to biological macromolecules. wikipedia.orgresearchgate.net π–π stacking occurs when aromatic rings align face-to-face or in a parallel-displaced manner. researchgate.net

The nature of these interactions in substituted pyridines is influenced by the electronic effects of the substituents. The electron-withdrawing bromine atoms and the electron-donating methyl group modulate the quadrupole moment of the pyridine ring, which in turn affects the geometry and strength of the stacking. Computational studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable, with binding energies in the range of 2-4 kcal/mol. researchgate.net These interactions can be studied experimentally through crystallography and computationally using high-level quantum chemical calculations. researchgate.netnih.gov The analysis of π-π stacking provides insight into the supramolecular assembly and material properties of the compound. wikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups and characterizing the vibrational modes of a molecule. While an experimental spectrum for this compound is not widely published, its characteristic vibrational frequencies can be predicted based on known values for substituted pyridines. These predictions can be further refined by computational frequency calculations.

The FT-IR spectrum would be dominated by several key vibrational modes:

C-H stretching: Vibrations from the methyl group and the aromatic ring hydrogens, typically appearing in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching: Vibrations associated with the pyridine ring, expected in the 1400-1600 cm⁻¹ range.

C-Br stretching: The carbon-bromine bonds would give rise to characteristic absorptions in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Ring breathing modes: The entire pyridine ring can undergo symmetric stretching vibrations, which are sensitive to substitution patterns.

C-H bending: In-plane and out-of-plane bending vibrations for the ring and methyl hydrogens occur at various frequencies, providing a fingerprint for the molecule.

Theoretical calculations, such as those using DFT, can provide a full vibrational spectrum, which, when scaled appropriately, can serve as a strong predictive tool in the absence of experimental data.

Computational Chemistry Approaches

Computational chemistry offers powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. For this compound, these methods provide a molecular-level understanding of its electronic structure, reactivity, and behavior over time.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to predict the geometric and electronic properties of molecules. For this compound, DFT calculations can determine its optimal three-dimensional structure and provide a wealth of information about its reactivity.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), such as the pyridine nitrogen, and electron-poor regions (electrophilic sites), which are essential for predicting how the molecule will interact with other reagents.

Atomic Charges: Calculation of partial atomic charges helps in understanding the charge distribution across the molecule, further clarifying its reactive sites.

These computational insights are invaluable for predicting the outcomes of chemical reactions and for designing new molecules with desired properties.

Table 2: Application of DFT to this compound

| DFT Application | Information Gained | Relevance |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| Frequency Calculation | Vibrational modes (IR/Raman spectra) | Aids in spectral interpretation and confirmation of structure. |

| HOMO/LUMO Analysis | Frontier orbital energies and distribution | Predicts chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. researchgate.net For this compound, MD simulations, particularly those using reactive force fields (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate complex reaction mechanisms. researchgate.netresearchgate.net

By simulating the interaction of this compound with other reactants under specific conditions (temperature, pressure, solvent), researchers can:

Identify Intermediates and Transition States: MD simulations can capture short-lived intermediates and the transition state structures that connect reactants to products.

Determine Reaction Pathways: The simulations can reveal the step-by-step pathway of a chemical reaction, helping to understand why certain products are formed over others. rsc.org

Analyze Solvent Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a detailed analysis of how the solvent influences the reaction pathway and energetics.

Study Binding Dynamics: In a biological context, MD simulations can show how a molecule like this compound binds to a protein, revealing the key interactions and conformational changes that occur during the binding process. nih.gov

These simulations provide dynamic insights that complement the static picture offered by methods like DFT, enabling a more complete understanding of the compound's chemical behavior. nih.gov

Future Research Directions and Emerging Applications

Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. chemistryjournals.net Future research will likely focus on developing more environmentally benign and efficient methods for producing 2,6-Dibromo-3-methylpyridine and its derivatives, moving away from traditional processes that may involve harsh reagents and generate significant waste.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave dielectric heating can accelerate chemical reactions, often leading to higher yields and purity in shorter timeframes. derpharmachemica.com This technology, which has been successfully applied to the synthesis of other nitrogen heterocycles like naphthyridines, presents a promising green alternative for the synthesis of this compound derivatives. derpharmachemica.com

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and sustainable route for chemical synthesis. For instance, a one-pot biocatalytic process has been developed for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org Similar biocatalytic hydroxylation or halogenation strategies could be explored for the synthesis of functionalized methylpyridines, reducing the reliance on multi-step organic protocols. rsc.org

Alternative Solvents: Green chemistry encourages replacing traditional volatile and toxic organic solvents with more sustainable alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research into the solubility and reactivity of this compound in these green solvents could lead to cleaner synthetic processes.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. This approach has been successfully used for the Br/Li exchange reaction of dibromopyridines, enabling the synthesis of disubstituted pyridines without the need for cryogenic temperatures typically required in batch systems. rsc.org Implementing flow chemistry for the synthesis and functionalization of this compound could improve efficiency and reduce waste. chemistryjournals.net

| Strategy | Principle | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses electromagnetic energy to heat reactions directly. | Faster reaction times, increased yields, higher purity. | derpharmachemica.com |

| Biocatalysis | Employs enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, reduced waste. | rsc.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, better process control, easy scalability. | rsc.org |

| Alternative Solvents | Utilizes environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact. | chemistryjournals.net |

Development of Novel Regioselective Functionalization Methods

The two bromine atoms at the C2 and C6 positions of this compound offer prime sites for functionalization, typically through cross-coupling reactions. However, future research is aimed at developing more sophisticated and regioselective methods to introduce a wider range of functional groups, unlocking access to novel molecular architectures.

Directed C-H Activation: A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds. acs.org Research into directing groups can enable the precise activation of specific C-H bonds on the pyridine ring. While the pyridyl group itself can direct ortho-C-H activation, templates can be engineered to achieve meta-C-H activation. acs.orgacs.org Applying these strategies to derivatives of this compound could allow for functionalization at the C4 or C5 positions, which is difficult to achieve through classical methods. Palladium-catalyzed C-H activation is a powerful tool for this purpose. researchgate.netrsc.org

Regioselective Cross-Coupling: While Suzuki and other palladium-catalyzed cross-coupling reactions are commonly used, there is a drive to develop catalysts and conditions that allow for the selective, sequential functionalization of the two C-Br bonds. mdpi.commdpi.com This would enable the synthesis of unsymmetrically substituted 2,6-disubstituted-3-methylpyridines, which are valuable for creating complex molecules and materials. For example, palladium-catalyzed asymmetric allenylic alkylation has been used to construct chiral thiochromanones, demonstrating the potential for creating complex stereocenters. nih.gov

Pyridyne Intermediates: The generation of pyridyne intermediates from dihalopyridines offers a powerful method for the difunctionalization of the pyridine ring. A method involving the regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by the formation of a 3,4-pyridyne, has been reported to produce 2,3,4-trisubstituted pyridines. rsc.org Exploring similar pyridyne chemistry with this compound could open new pathways to poly-substituted pyridine derivatives.

Halogen-Metal Exchange: The use of reagents like iso-PrMgCl·LiCl can facilitate highly regioselective Br/Mg exchange reactions. rsc.org A tosyloxy substituent at the C2 position has been shown to direct this exchange to the C3 position in 3,5-dibromopyridine (B18299) derivatives. rsc.org Investigating the directing effects of the methyl group and the remaining bromine in this compound during such exchange reactions is a key area for future study.

Exploration in New Therapeutic Areas

Pyridine and its derivatives are integral scaffolds in a vast number of pharmaceuticals. chemenu.commdpi.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Anticancer Agents: Pyridoacridine alkaloids, which are known for their cytotoxic properties, feature a polycyclic system that includes a pyridine ring. mdpi.com Furthermore, derivatives of bromo-methylpyridines have been used in the synthesis of azaindenoisoquinoline topoisomerase I inhibitors, a class of potential anticancer agents. google.com this compound serves as a key precursor for building such complex heterocyclic systems.

Enzyme Inhibitors: The pyridine scaffold is present in many enzyme inhibitors. For example, 2-Amino-6-methylpyridine is a reagent used in identifying selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways implicated in cancer. chemicalbook.com The bromine atoms on this compound can be used as handles to introduce various functionalities, allowing for the systematic exploration of structure-activity relationships in the design of new enzyme inhibitors.

Antimicrobial and Anti-thrombotic Agents: Recent studies have shown that novel pyridine derivatives synthesized via Suzuki cross-coupling reactions exhibit promising biological activities. mdpi.com For example, certain N-[5-(aryl)-2-methylpyridin-3-yl]acetamides have shown significant biofilm inhibition activity against Escherichia coli and anti-thrombolytic activity. mdpi.com These findings suggest that derivatives of this compound could be explored for their potential as new antimicrobial or anti-clotting agents.

| Therapeutic Area | Target/Mechanism | Example of Related Compound Activity | Reference |

|---|---|---|---|

| Oncology | Topoisomerase I Inhibition | Azaindenoisoquinolines derived from bromo-methylpyridines show potential as anticancer agents. | google.com |

| Enzyme Inhibition | PI3Kα Inhibition | Related aminomethylpyridines are used in the synthesis of PI3Kα inhibitors. | chemicalbook.com |

| Infectious Diseases | Biofilm Inhibition | Aryl-substituted pyridine derivatives show potent activity against E. coli biofilms. | mdpi.com |

| Cardiovascular | Anti-thrombotic | Certain pyridine derivatives exhibit significant lysis of human blood clots. | mdpi.com |

Integration into Advanced Functional Materials

The electronic properties and rigid structure of the pyridine ring make it a valuable component in the design of advanced functional materials. wiley.com The presence of two addressable bromine atoms in this compound allows for its incorporation into polymers and other materials through cross-coupling reactions.

Organic Electronics: Arylpyridine structures are of interest for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.net The ability to create well-defined, conjugated systems by polymerizing or derivatizing this compound could lead to new materials with tailored electronic and photophysical properties. DFT studies on the related 2,6-bis(bromomethyl)pyridine (B1268884) indicate a high dipole moment, a property that can be beneficial in certain material applications. derpharmachemica.com

Functional Polymers: The difunctionality of this compound makes it an ideal monomer for step-growth polymerization. This can lead to the formation of conjugated polymers with a pyridine unit in the main chain, which can have applications in areas such as gas separation membranes, sensors, or as components in solar cells. researchgate.net

Metal-Organic Frameworks (MOFs): Pyridine-based ligands are widely used in the construction of MOFs, which are porous materials with applications in gas storage, catalysis, and sensing. While this compound itself may not be a primary ligand, its derivatives, featuring carboxylic acid or other coordinating groups introduced at the bromine positions, could be used to build novel MOFs with specific functionalities and topologies. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dibromo-3-methylpyridine, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : Direct bromination of 3-methylpyridine using bromine or brominating agents (e.g., NBS) under controlled conditions is a primary method. Alternative pathways include halogen exchange reactions or coupling strategies using nickel catalysts, as demonstrated in the reductive coupling of 2-halomethylpyridines .

- Optimization : Temperature, solvent polarity, and stoichiometric ratios of brominating agents significantly influence yields. For example, using DMF as a solvent at 80°C improves regioselectivity for 2,6-dibromo derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR (e.g., δ 2.34 ppm for methyl groups, δ 7.06–8.37 ppm for aromatic protons) are critical for structural confirmation .

- X-ray Crystallography : Tools like Mercury CSD 2.0 enable visualization of crystal packing and intermolecular interactions (e.g., halogen bonding) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 265.92 [M]) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Br stretches at ~600 cm) .

Q. How does steric hindrance from the methyl group at position 3 influence the reactivity of this compound?

- The methyl group at position 3 reduces electrophilic substitution at adjacent positions, directing further functionalization (e.g., Suzuki coupling) to the para positions relative to the bromines. Computational modeling (DFT) can predict reactive sites .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the characterization of novel this compound derivatives?

- Cross-Validation : Combine multiple techniques (e.g., H NMR, C NMR, and X-ray diffraction) to resolve ambiguities. For example, unexpected NOE effects in NMR may indicate non-planar conformations .

- Database Comparison : Reference spectral libraries (e.g., NIST Chemistry WebBook) to validate peaks and assign signals accurately .

Q. How can computational tools predict the regioselectivity of this compound in cross-coupling reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions for nucleophilic attack. For example, the LUMO of this compound is localized at the bromine atoms, favoring oxidative addition in palladium-catalyzed couplings .

- Molecular Dynamics Simulations : Simulate reaction pathways to assess steric and electronic effects of the methyl group on transition states .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

- Challenges : Halogen-halogen repulsion and methyl group steric effects may disrupt lattice formation.

- Solutions : Use co-crystallization agents or ionic liquids to stabilize interactions. Mercury CSD’s "Materials Module" can identify compatible co-formers by analyzing similar crystal structures .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.